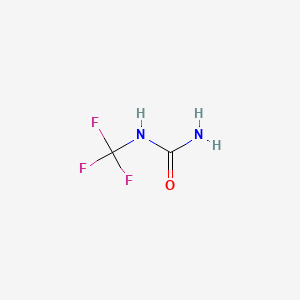
Urea, (trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (trifluoromethyl)- is a compound that contains a trifluoromethyl group attached to a urea moiety. The trifluoromethyl group is known for its unique properties, such as high electronegativity and lipophilicity, which make it valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, (trifluoromethyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are key considerations in the large-scale synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the urea moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl zinc, Wilkinson’s catalyst, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical trifluoromethylation can produce various trifluoromethylated intermediates that are valuable in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Urea, (trifluoromethyl)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of urea, (trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-containing ureas and derivatives, such as trifluoromethyl ketimines and trifluoromethyl pyrimidines .
Uniqueness
Urea, (trifluoromethyl)- is unique due to its combination of the trifluoromethyl group and the urea moiety, which imparts distinct chemical and biological properties. Its high electronegativity and lipophilicity make it particularly valuable in pharmaceuticals and agrochemicals .
Conclusion
Urea, (trifluoromethyl)- is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61919-30-0 |
|---|---|
Molekularformel |
C2H3F3N2O |
Molekulargewicht |
128.05 g/mol |
IUPAC-Name |
trifluoromethylurea |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)7-1(6)8/h(H3,6,7,8) |
InChI-Schlüssel |
ARIKQVYYYDITGU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















